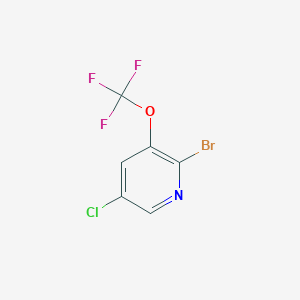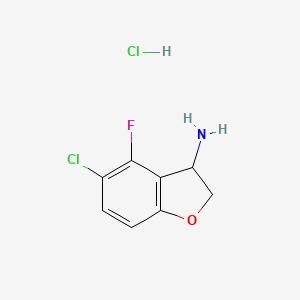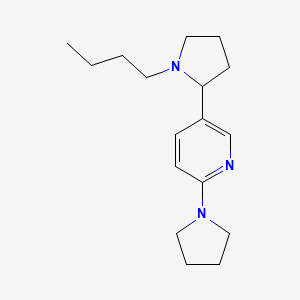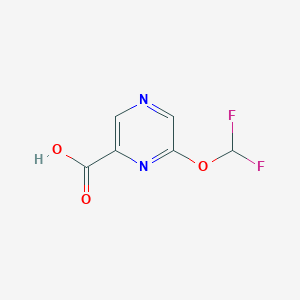
2-(Difluoromethoxy)pyrazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)pyrazine-6-carboxylicacid is a fluorinated heterocyclic compound The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can lead to the formation of pyrazine derivatives . This reaction often requires specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)pyrazine-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrazine-6-carboxylate, while reduction can produce difluoromethoxy-pyrazine-6-methanol.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)pyrazine-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethoxy)pyrazine-6-carbonitrile: Another fluorinated pyrazine derivative with similar structural features.
6-(Difluoromethoxy)pyrazine-2-carbonitrile: A related compound with a different substitution pattern on the pyrazine ring.
Uniqueness
2-(Difluoromethoxy)pyrazine-6-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a difluoromethoxy group and a carboxylic acid group makes it particularly valuable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C6H4F2N2O3 |
|---|---|
Peso molecular |
190.10 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-9-1-3(10-4)5(11)12/h1-2,6H,(H,11,12) |
Clave InChI |
MKXKSGJIEXWIDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)



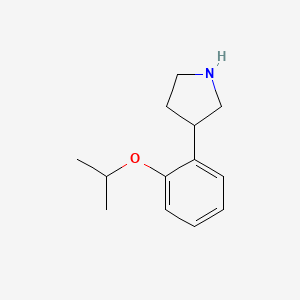
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
